Fenbuconazol

Catalog No.
S580134
CAS No.
114369-43-6
M.F
C19H17ClN4
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenbuconazol

CAS Number

114369-43-6

Product Name

Fenbuconazol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile

Molecular Formula

C19H17ClN4

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2

InChI Key

RQDJADAKIFFEKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N

Solubility

5.94e-07 M

Synonyms

Fenethanil; Indar; Indar 5; RH 7592; 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile; α-[2-(4-Chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile;

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N

Fungicidal Activity and Mode of Action

  • Target Pathogens: Research has established Fenbuconazole's efficacy against a broad spectrum of fungal pathogens, including various species causing leaf spot, rusts, mildews, and net blotch diseases in wheat, barley, apples, and pears [].
  • Mode of Action: Studies have revealed that Fenbuconazole acts as a systemic protectant and curative fungicide []. It inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting their growth and development [].

Research Focus Areas

  • Efficacy Evaluation: Scientific research continuously evaluates Fenbuconazole's effectiveness against emerging fungal strains and under varying environmental conditions. This helps determine optimal application rates, timing, and resistance management strategies [].
  • Environmental Impact Assessment: Research is conducted to assess the environmental impact of Fenbuconazole, including its persistence in soil and water, potential for bioaccumulation in the food chain, and effects on non-target organisms [].
  • Resistance Development: Monitoring and understanding the development of fungal resistance to Fenbuconazole is crucial for maintaining its effectiveness and developing alternative control strategies if necessary [].

Fenbuconazole is a triazole fungicide characterized by its systemic, protectant, and curative actions. Its chemical formula is C19H17ClN4C_{19}H_{17}ClN_{4}, and it is known for its low aqueous solubility while being soluble in various organic solvents. This compound is not volatile and can persist in soil and water systems, depending on environmental conditions. Fenbuconazole is moderately toxic to aquatic species, earthworms, and honeybees, with low oral toxicity but some concerns regarding chronic toxicity effects in mammals .

As mentioned earlier, fenbuconazole inhibits the fungal enzyme 14α-demethylase, thereby interfering with ergosterol biosynthesis. Ergosterol is a crucial component of the fungal cell membrane, and its deficiency weakens the membrane, leading to leakage of cellular contents and ultimately fungal cell death.

Toxicity:

Fenbuconazole is considered moderately toxic. Studies indicate low acute toxicity through oral, dermal, or inhalation routes []. However, prolonged exposure can cause skin irritation and potential endocrine disruption [].

Flammability

Fenbuconazole is not readily flammable [].

Reactivity

Can react with strong acids or bases, leading to decomposition [].

Fenbuconazole functions primarily through the inhibition of ergosterol biosynthesis in fungi, a critical component of fungal cell membranes. The triazole group in its structure interacts with the enzyme lanosterol 14α-demethylase, leading to the accumulation of toxic sterol intermediates that disrupt fungal growth and reproduction. This mechanism is common among triazole fungicides, making them effective against various fungal pathogens .

Research indicates that fenbuconazole exhibits significant biological activity against a range of fungal diseases affecting crops. It has been shown to control leaf spot, yellow rust, and brown rust effectively. Additionally, studies have demonstrated its developmental toxicity in non-mammalian models such as zebrafish, where exposure has resulted in adverse effects on mitochondrial respiration and locomotor behavior . The compound's impact on reproductive health has also been observed in bees, with alterations in thoracic vibrations and cuticular hydrocarbon profiles noted after exposure .

Fenbuconazole can be synthesized through several methods involving the reaction of specific precursors. A common synthetic route includes:

  • Formation of the Triazole Ring: This involves the reaction of appropriate nitriles with hydrazine derivatives.
  • Chlorination: The introduction of chlorine atoms into the aromatic ring can be achieved through electrophilic aromatic substitution.
  • Final Coupling: The triazole intermediate is then coupled with a suitable alkyl or aryl halide to yield fenbuconazole.

This multi-step synthesis allows for the production of fenbuconazole with high purity and efficacy for agricultural applications .

Fenbuconazole is primarily used as an agricultural fungicide. Its applications include:

  • Crop Protection: Effective against fungal diseases in various crops such as cereals, fruits, and vegetables.
  • Horticultural Use: Employed in ornamental plant care to prevent fungal infections.
  • Research: Utilized in studies concerning environmental impacts and developmental toxicity assessments.

Due to its systemic properties, fenbuconazole can be absorbed by plants, providing long-lasting protection against fungal pathogens .

Interaction studies have revealed that fenbuconazole can affect various biological systems beyond fungi. For example:

  • In zebrafish models, exposure led to developmental defects including cardiac and skeletal anomalies.
  • In mammals, fenbuconazole exposure has been linked to liver weight increases and histological injuries in mice, indicating potential hepatotoxicity .

These findings underscore the importance of understanding the broader ecological implications of fenbuconazole use in agriculture.

Several compounds share structural similarities with fenbuconazole, particularly within the triazole class of fungicides. Here are some notable examples:

Compound NameChemical FormulaUnique Features
DifenoconazoleC19H22ClN3C_{19}H_{22}ClN_{3}Known for its broad-spectrum activity against fungi; lower toxicity profile compared to fenbuconazole.
PropiconazoleC15H17ClN3C_{15}H_{17}ClN_{3}Exhibits systemic properties; primarily used in turf management.
TebuconazoleC16H19ClN2C_{16}H_{19}ClN_{2}More effective against certain fungal pathogens; less persistent in the environment than fenbuconazole.

Uniqueness of Fenbuconazole: Fenbuconazole stands out due to its specific action mechanism involving ergosterol biosynthesis inhibition coupled with its moderate persistence in soil and water systems. This combination allows for effective long-term control of target fungal pathogens while posing unique ecological risks that require careful management .

XLogP3

3.2

LogP

3.23 (LogP)

Melting Point

125.0 °C

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

3.75e-08 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

119611-00-6
114369-43-6

Wikipedia

Fenbuconazole

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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